EM-12 Core vs. Pomalidomide and Lenalidomide: IKZF1 Degradation Potency (DC₅₀)
The EM-12 core of EM-12-Alkyne-C6-OMs exhibits an IKZF1 DC₅₀ of 192.7 nM, which is 7.2-fold less potent than pomalidomide (DC₅₀ = 26.7 nM) and 2.1-fold less potent than lenalidomide (DC₅₀ = 90.0 nM) in the HiBiT degradation assay [1]. This intermediate potency provides a distinct window of degradation activity that can be beneficial for target proteins requiring moderate rather than maximal degradation to avoid on-target toxicity [1]. In contrast, thalidomide shows no measurable IKZF1 degradation at concentrations up to 10 µM [1].
| Evidence Dimension | IKZF1 degradation DC₅₀ |
|---|---|
| Target Compound Data | 192.7 ± 52.5 nM (EM-12 core) |
| Comparator Or Baseline | Pomalidomide: 26.7 ± 3.8 nM; Lenalidomide: 90.0 ± 15.2 nM; Thalidomide: >10,000 nM |
| Quantified Difference | 7.2× less potent than pomalidomide; 2.1× less potent than lenalidomide; >52× more potent than thalidomide |
| Conditions | HiBiT cellular degradation assay, MOLT4 cells |
Why This Matters
The quantifiable difference in degradation potency allows researchers to select the CRBN ligand with the appropriate level of neosubstrate degradation for their specific target, avoiding the confounding effects of excessive IKZF1 depletion when using more potent ligands.
- [1] Hughes SJ, Ciulli A. Physicochemistry of Cereblon Modulating Drugs Determines Pharmacokinetics and Disposition. ACS Med Chem Lett. 2021;12(11):1861-1865. Table 1. View Source
